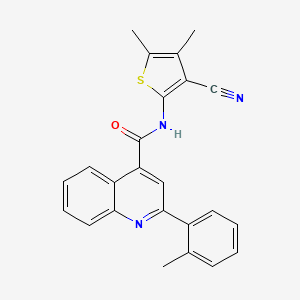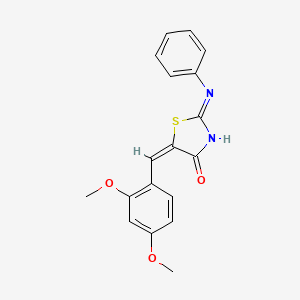![molecular formula C16H15ClN2O4 B6040979 2-[(dimethylamino)methyl]-3-nitrophenyl 4-chlorobenzoate](/img/structure/B6040979.png)
2-[(dimethylamino)methyl]-3-nitrophenyl 4-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(dimethylamino)methyl]-3-nitrophenyl 4-chlorobenzoate is a chemical compound that belongs to the class of organic compounds known as benzoic acid esters. It is commonly used in scientific research for its unique properties and applications. In
Aplicaciones Científicas De Investigación
2-[(dimethylamino)methyl]-3-nitrophenyl 4-chlorobenzoate has a wide range of scientific research applications. It is commonly used as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells and tissues. It can also be used as a photosensitizer for photodynamic therapy (PDT) in cancer treatment. Furthermore, it has been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Mecanismo De Acción
The mechanism of action of 2-[(dimethylamino)methyl]-3-nitrophenyl 4-chlorobenzoate involves the generation of singlet oxygen upon exposure to light. Singlet oxygen is a highly reactive species that can cause oxidative damage to cellular components such as lipids, proteins, and DNA. This mechanism is exploited in photodynamic therapy, where the compound is selectively taken up by cancer cells and activated by light to induce cell death.
Biochemical and Physiological Effects:
2-[(dimethylamino)methyl]-3-nitrophenyl 4-chlorobenzoate has been shown to have minimal toxicity and low cytotoxicity in vitro. It is rapidly taken up by cells and localizes in the mitochondria, where it can induce mitochondrial membrane depolarization and apoptosis. Furthermore, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-[(dimethylamino)methyl]-3-nitrophenyl 4-chlorobenzoate is its high selectivity for ROS detection. It has been shown to have minimal interference from other cellular components such as glutathione and ascorbate. However, its use in photodynamic therapy is limited by its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the use of 2-[(dimethylamino)methyl]-3-nitrophenyl 4-chlorobenzoate in scientific research. One potential application is in the development of new antibiotics for the treatment of drug-resistant bacterial infections. Another direction is in the development of new photosensitizers for photodynamic therapy, with improved solubility and efficacy. Furthermore, the compound's anti-inflammatory effects suggest potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
Métodos De Síntesis
The synthesis of 2-[(dimethylamino)methyl]-3-nitrophenyl 4-chlorobenzoate involves the reaction of 2-[(dimethylamino)methyl]-3-nitrophenol with 4-chlorobenzoic acid in the presence of a catalyst such as triethylamine. The reaction takes place under reflux conditions in a solvent such as dichloromethane or chloroform. The resulting product is then purified by recrystallization or column chromatography.
Propiedades
IUPAC Name |
[2-[(dimethylamino)methyl]-3-nitrophenyl] 4-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c1-18(2)10-13-14(19(21)22)4-3-5-15(13)23-16(20)11-6-8-12(17)9-7-11/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDSFNHABPBCLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC=C1OC(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(2-oxo-1-azepanyl)propanamide](/img/structure/B6040908.png)

![2-[(3-chloro-2-thienyl)carbonyl]-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6040919.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(4-pyrimidinylmethyl)acetamide](/img/structure/B6040923.png)
![6-{1-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]piperidin-4-yl}pyrimidin-4(3H)-one](/img/structure/B6040928.png)
![1-[5-(methoxymethyl)-2-furoyl]-3-[2-(4-methoxyphenyl)ethyl]piperidine](/img/structure/B6040934.png)
![2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole](/img/structure/B6040941.png)

![4-({[6-(1-azepanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino}methyl)-1-ethyl-2-pyrrolidinone](/img/structure/B6040950.png)




![6-(2-chlorophenyl)-N-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6040994.png)